molecular formula C22H44O2 B103175 Tetradecanoic acid, octyl ester CAS No. 16260-26-7

Tetradecanoic acid, octyl ester

Cat. No. B103175
CAS RN: 16260-26-7
M. Wt: 340.6 g/mol
InChI Key: QWPNJOHZHSJFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanoic acid, octyl ester, also known as Octyl tetradecanoate or Octyl myristate, is a chemical compound with the formula C22H44O2 . It has a molecular weight of 340.5836 . Tetradecanoic acid, also known as Myristic acid, is a common saturated fatty acid with the molecular formula CH3(CH2)12COOH . Its salts and esters are commonly referred to as myristates or tetradecanoates .


Molecular Structure Analysis

The molecular structure of Tetradecanoic acid, octyl ester consists of a long carbon chain with 22 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-15-16-18-20-22(23)24-21-19-17-10-8-6-4-2/h3-21H2,1-2H3 .

Scientific Research Applications

Synthesis and Characterization

  • Tetradecanoic acid, enriched with carbon-13 at specific positions, has been synthesized for use in the preparation of labeled diacyl phosphatidylcholines. This has applications in research involving lipid metabolism and function (Sparrow et al., 1983).

Industrial and Environmental Applications

  • Tetradecanoic acid esters, specifically 1-tetradecanol, have been explored for their potential in the selective oxidation to high-value chemicals, using green chemistry principles. This research contributes to sustainable chemical production (Corberán et al., 2014).
  • The presence of n-octyl esters, including n-octyl tetradecanoate, in urban wastewater markers has been investigated, providing insight into environmental pollution and its impact on estuarine areas (Chaler et al., 2004).

Emulsifying Properties and Applications

  • The emulsifying properties of esters, including tetradecanoic acid esters, have been studied, showing their potential use in various industries like food and cosmetics. These studies focus on the production and effects of varying degrees of esterification (Shikhaliev et al., 2016).

Thermal Energy Storage

  • Research on 1-tetradecanol-succinic acid esters demonstrates their application as novel phase change materials for thermal energy storage, contributing to renewable energy technologies (Döğüşcü, 2019).

Crystallography and Structural Analysis

  • X-ray diffraction studies of long-chain esters, including those derived from tetradecanoic acid, provide valuable data for the identification and characterization of these compounds (Lutz et al., 1967).

Aroma and Flavor Industry

  • The impact of tetradecanoic acid esters on the perception of floral aroma in rose essential oil has been studied, highlighting their significance in the fragrance and flavor industry (Xiao et al., 2019).

Biological Applications

  • The acaricidal activity of tetradecanoic acid esters has been investigated, demonstrating their potential use in controlling mites and parasites (Du et al., 2009).

properties

IUPAC Name

octyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-14-15-16-18-20-22(23)24-21-19-17-10-8-6-4-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPNJOHZHSJFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066029
Record name Tetradecanoic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecanoic acid, octyl ester

CAS RN

16260-26-7
Record name Octyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16260-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, octyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016260267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, octyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecanoic acid, octyl ester
Reactant of Route 2
Reactant of Route 2
Tetradecanoic acid, octyl ester
Reactant of Route 3
Reactant of Route 3
Tetradecanoic acid, octyl ester
Reactant of Route 4
Reactant of Route 4
Tetradecanoic acid, octyl ester
Reactant of Route 5
Reactant of Route 5
Tetradecanoic acid, octyl ester
Reactant of Route 6
Reactant of Route 6
Tetradecanoic acid, octyl ester

Citations

For This Compound
1
Citations
N Joffard, V Arnal, B Buatois, B Schatz… - Plant …, 2020 - Wiley Online Library
Sexually deceptive orchid species from the Mediterranean genus Ophrys usually interact with one or a few pollinator species by means of specific floral scents. In this study, we …
Number of citations: 17 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.